(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide

Thermal stability Rhodanine derivatives Procurement specification

(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide (CAS 356572-79-7) belongs to the rhodanine (2‑thioxothiazolidin‑4‑one) class, featuring a benzylidene moiety at C5, a three‑carbon propanamide linker at N3, and a pyridin‑2‑yl amide terminus. This architecture distinguishes it from the widely studied rhodanine‑3‑acetic acid series.

Molecular Formula C18H15N3O2S2
Molecular Weight 369.46
CAS No. 356572-79-7
Cat. No. B3002364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide
CAS356572-79-7
Molecular FormulaC18H15N3O2S2
Molecular Weight369.46
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3
InChIInChI=1S/C18H15N3O2S2/c22-16(20-15-8-4-5-10-19-15)9-11-21-17(23)14(25-18(21)24)12-13-6-2-1-3-7-13/h1-8,10,12H,9,11H2,(H,19,20,22)/b14-12-
InChIKeyBEIYJBPHPLZIAA-OWBHPGMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide (CAS 356572-79-7): Structural and Chemoinformatic Baseline for Procurement Evaluation


(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide (CAS 356572-79-7) belongs to the rhodanine (2‑thioxothiazolidin‑4‑one) class, featuring a benzylidene moiety at C5, a three‑carbon propanamide linker at N3, and a pyridin‑2‑yl amide terminus. This architecture distinguishes it from the widely studied rhodanine‑3‑acetic acid series. Publicly available quantitative pharmacological data for this specific compound are extremely limited; no peer‑reviewed primary research paper reporting its bioactivity was identified from non‑excluded sources. The closest structurally characterized analogs are (Z)‑2‑(5‑benzylidene‑4‑oxo‑2‑thioxothiazolidin‑3‑yl)acetic acid derivatives, for which thermal, electronic, and antimicrobial data have been published [1]. The cannabinoid receptor ligand patent US 2011/0144343 encompasses fused thiazolidene derivatives that share the 4‑oxo‑2‑thioxothiazolidin core, providing a relevant intellectual property context [2]. This evidence guide therefore relies on class‑level inference and cross‑study comparison with the closest obtainable analogs, explicitly noting where target‑specific quantitative data are absent.

Why Generic Substitution Fails: The Propanamide‑Pyridinyl Architecture Cannot Be Replaced by Acetic Acid or Simple Aryl Amide Rhodanine Analogs


Rhodanine‑3‑acetic acid derivatives exhibit pronounced sensitivity to heterocyclic substituent identity; the Sensors 2024 study demonstrated that replacing pyrrolidine (A‑1) with imidazole (A‑3) alters the 5 % weight‑loss temperature by approximately 20 °C and shifts the HOMO–LUMO gap by up to 0.56 eV [1]. The target compound replaces the acetic acid linker with a propanamide chain and terminates in a pyridin‑2‑yl group, introducing an additional hydrogen‑bond acceptor and potential metal‑coordination site. These modifications are expected to further perturb thermal stability, solubility, electronic distribution, and target‑binding pharmacophores relative to the acetic acid and phenyl‑amide analogs. Consequently, even closely related in‑class compounds cannot be assumed to exhibit equivalent physicochemical behavior, biological activity, or formulation compatibility. The quantitative evidence below, drawn from the nearest available analogs, underscores why procurement decisions must be compound‑specific rather than scaffold‑generic [1][2].

Quantitative Differentiation Evidence for (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide vs. Closest Rhodanine Analogs


Thermal Stability Differentiation: 5 % Weight‑Loss Temperature (T₅) in Rhodanine‑3‑Acetic Acid Derivatives

Among three (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives differing only in the heterocyclic substituent attached to the benzylidene phenyl ring, the 5 % weight‑loss temperature (T₅) varied by approximately 20 °C. Compound A‑2 (pyrrole substituent) exhibited the highest T₅ at 269 °C, whereas A‑3 (imidazole substituent) was approximately 20 °C lower [1]. Target‑specific T₅ data for the propanamide‑pyridinyl compound are not available; however, the documented sensitivity to a single heteroatom change supports the expectation that the pyridin‑2‑yl amide terminus will confer a distinct thermal stability profile relative to both acetic acid and simple aryl‑amide analogs. This matters for procurement when compounds are intended for high‑temperature processing, long‑term storage, or formulation under thermal stress.

Thermal stability Rhodanine derivatives Procurement specification

Electronic Structure Variation: HOMO–LUMO Gap (ΔE_GAP) as a Function of Heterocyclic Substituent

DFT calculations on the same three acetic acid derivatives revealed that the HOMO–LUMO energy gap (ΔE_GAP) differs by 0.44 eV in toluene and up to 0.56 eV in DMSO between the pyrrolidine (A‑1) and imidazole (A‑3) analogs [1]. The target compound bears a pyridin‑2‑yl amide group that extends the π‑system and introduces an sp²‑hybridized nitrogen, which is expected to further modulate the frontier orbital energies. No experimental or computed ΔE_GAP values are available for CAS 356572-79-7, but the documented 0.44–0.56 eV range among close analogs indicates that electronic properties relevant to charge‑transfer interactions, photophysical behavior, and redox stability are not conserved across this chemical series.

DFT calculations Electronic properties Rhodanine derivatives

In Vivo Toxicity Baseline: Oral LD₅₀ Values for Rhodanine‑3‑Acetic Acid Derivatives

Theoretically predicted oral LD₅₀ values for the three acetic acid derivatives range from 1345 mg/kg (A‑1, pyrrolidine) to 2180 mg/kg (A‑3, imidazole), with A‑2 (pyrrole) at 1929 mg/kg [1]. All three are classified as practically non‑toxic by oral route. No experimental or predicted LD₅₀ data exist for the propanamide‑pyridinyl target compound. The >800 mg/kg spread between the least and most toxic acetic acid analogs, driven solely by the heterocyclic substituent, demonstrates that toxicity cannot be extrapolated across this scaffold. Procurement for in vivo studies therefore requires compound‑specific toxicological assessment rather than reliance on class‑average safety assumptions.

Acute oral toxicity LD50 Safety profiling

Evidence‑Supported Application Scenarios for (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide


Differentiated Thermal‑Stability‑Dependent Formulation Development

The ~20 °C variation in T₅ among close rhodanine analogs [1] indicates that the propanamide‑pyridinyl compound may possess a distinct thermal decomposition profile. Researchers requiring a rhodanine derivative for hot‑melt extrusion, elevated‑temperature storage, or sterilization should evaluate this compound as a potentially differentiated thermal‑stability candidate relative to the acetic acid series.

Electronic‑Structure‑Sensitive Fluorescent Probe or Optoelectronic Material Design

The 0.44–0.56 eV HOMO–LUMO gap variation driven by heterocyclic substituent changes [1] suggests that the pyridin‑2‑yl amide terminus will impart unique frontier orbital energies. This compound may therefore serve as a distinct candidate for structure‑property relationship studies in fluorescent bioimaging, chemosensing, or organic electronic materials, where small electronic perturbations translate into measurable photophysical differences.

Cannabinoid Receptor Ligand Discovery Programs

The fused thiazolidene core is claimed in patent US 2011/0144343 as a cannabinoid CB2 receptor ligand scaffold [2]. The pyridin‑2‑yl propanamide architecture represents a structurally distinct embodiment within this intellectual property space, potentially offering differentiated selectivity or pharmacokinetic properties for pain, inflammation, or neuroprotection research. Procurement for CB2‑focused programs should consider this compound as a patent‑landscape‑relevant chemotype.

Antimicrobial Lead Optimization with Structural Novelty

Rhodanine‑3‑acetic acid derivatives A‑1 and A‑2 demonstrated notable antimicrobial activity against Gram‑positive bacteria in the Sensors 2024 study [1]. The target compound retains the 5‑benzylidene‑4‑oxo‑2‑thioxothiazolidin pharmacophore while extending the linker and incorporating a pyridinyl amide, offering a novel vector for medicinal chemistry optimization. It is a structurally justified candidate for antimicrobial screening panels, particularly where resistance to existing rhodanine leads is a concern.

Quote Request

Request a Quote for (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.